molecular formula C11H16O2 B14642073 Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate CAS No. 54674-64-5

Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate

Cat. No.: B14642073
CAS No.: 54674-64-5
M. Wt: 180.24 g/mol
InChI Key: SKVXZBCHDHQGIJ-UHFFFAOYSA-N
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Description

Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate is an organic compound characterized by a bicyclic structure with a carboxylate ester functional group. This compound is notable for its unique structural features, which include a bridgehead double bond that defies Bredt’s Rule . The molecular formula of this compound is C10H14O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl bicyclo[3.3.1]non-2-ene-2-carboxylate typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure. For instance, a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate can be used . The reaction conditions often include the use of a solvent like toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.

Mechanism of Action

The mechanism of action of methyl bicyclo[3.3.1]non-2-ene-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological pathways and molecular interactions. For instance, its ability to form hydrogen bonds and engage in halogen interactions can affect its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate is unique due to its bridgehead double bond, which defies Bredt’s Rule, and its specific ester functional group.

Properties

CAS No.

54674-64-5

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

methyl bicyclo[3.3.1]non-2-ene-2-carboxylate

InChI

InChI=1S/C11H16O2/c1-13-11(12)10-6-5-8-3-2-4-9(10)7-8/h6,8-9H,2-5,7H2,1H3

InChI Key

SKVXZBCHDHQGIJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CCC2CCCC1C2

Origin of Product

United States

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